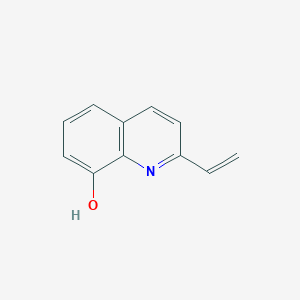

8-Quinolinol, 2-ethenyl-

Description

The exact mass of the compound 8-Quinolinol, 2-ethenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 602632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Quinolinol, 2-ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Quinolinol, 2-ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-9-7-6-8-4-3-5-10(13)11(8)12-9/h2-7,13H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISADTBCMEJCTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=C(C=CC=C2O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326577 | |

| Record name | 8-Quinolinol, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91575-51-8 | |

| Record name | 8-Quinolinol, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Quinolinol 2-ethenyl- chemical structure and properties

The following technical guide details the chemical structure, synthesis, properties, and applications of 8-Quinolinol, 2-ethenyl- (2-vinyl-8-hydroxyquinoline).

Synthesis, Polymerization, and Functional Applications

Part 1: Executive Summary

8-Quinolinol, 2-ethenyl- (commonly 2-vinyl-8-hydroxyquinoline or 2V-8HQ ) is a bifunctional heterocyclic compound that bridges the gap between coordination chemistry and polymer science. It retains the potent metal-chelating pharmacophore of 8-hydroxyquinoline (8-HQ) while introducing a polymerizable vinyl group at the 2-position.

This structural modification allows the molecule to serve as a monomer for functional polymers , enabling the creation of materials with intrinsic metal-binding capabilities. These materials find critical applications in:

-

Macromolecular Chelation: Removal of heavy metals (Cu²⁺, Ni²⁺, Cr⁶⁺) from industrial waste.

-

Bio-Imaging & NMR: Paramagnetic tagging of proteins for structural biology.

-

Therapeutics: Antioxidant activity superior to glutathione and promotion of stem cell proliferation.[1]

Part 2: Chemical Identity & Structural Analysis

The molecule consists of a quinoline ring substituted with a hydroxyl group at position 8 and a vinyl group at position 2.[1][2][3] This specific substitution pattern preserves the

| Property | Data |

| IUPAC Name | 2-Ethenylquinolin-8-ol |

| Common Names | 2-Vinyl-8-hydroxyquinoline; 2-Vinyl-8-quinolinol; 2V-8HQ |

| CAS Number | 91575-51-8 (Primary reference for 2-vinyl derivative) |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.20 g/mol |

| Structure | Bicyclic quinoline core, 8-OH donor, 2-vinyl acceptor/polymerizable group.[4][5] |

| Appearance | White to pale yellow crystalline powder.[4] |

| Solubility | Soluble in organic solvents (CHCl₃, DMSO, EtOH); sparingly soluble in water.[4][6] |

Structural Visualization

The vinyl group at C2 extends the

Part 3: Synthesis & Manufacturing Protocols

Two primary routes exist for synthesizing 2-vinyl-8-hydroxyquinoline: a precision Palladium-catalyzed method (preferred for high purity) and a condensation-dehydration route (analogous to industrial vinylpyridine synthesis).[4]

Protocol A: Palladium-Catalyzed Vinylation (High Precision)

Best for laboratory-scale synthesis requiring high yield and purity.[4]

Reagents:

-

Precursor: 2-Chloro-8-hydroxyquinoline (or 2-chloro-8-tosyloxyquinoline to protect the OH).

-

Vinyl Source: Triethoxyvinylsilane.

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂].[7]

-

Additives: Tetrabutylammonium fluoride (TBAF), Triphenylphosphine (PPh₃).[7]

Step-by-Step Methodology:

-

Protection (Optional but Recommended): React 2-chloro-8-hydroxyquinoline with tosyl chloride to form 2-chloro-8-tosyloxyquinoline.[4] This prevents the phenolic proton from interfering with the Pd catalyst.

-

Coupling Reaction:

-

Dissolve the precursor (1.0 eq) in dry DMF.

-

Add Pd(OAc)₂ (3-5 mol%) and PPh₃ (10 mol%).

-

Add triethoxyvinylsilane (1.2 eq) and TBAF (activator).

-

Heat to 80–90°C under inert atmosphere (Argon/Nitrogen) for 10–12 hours.

-

-

Workup:

-

Quench with water and extract with diethyl ether.

-

Wash organic phase with brine and dry over Na₂SO₄.[7]

-

-

Deprotection (if Tosyl used): Hydrolyze the tosyl group using dilute NaOH/MeOH to yield the free 2-vinyl-8-hydroxyquinoline.

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Protocol B: Condensation-Dehydration (Industrial Approach)

Analogous to the commercial production of 2-vinylpyridine.

Reagents: 2-Methyl-8-hydroxyquinoline (8-Hydroxyquinaldine), Formaldehyde (HCHO), Acid catalyst.

Mechanism:

-

Methylol Formation: Condensation of the acidic methyl protons at C2 with formaldehyde yields 2-(2-hydroxyethyl)-8-quinolinol .

-

Dehydration: Heating the intermediate with a dehydrating agent (e.g., H₂SO₄ or solid acid catalysts) eliminates water to form the vinyl double bond.

Part 4: Functional Applications & Properties[8][9][10]

Polymer Science (Chelating Resins)

The vinyl group allows 2V-8HQ to function as a monomer.

-

Homopolymerization: Can be polymerized using radical initiators (AIBN) at 60°C. The resulting Poly(2-vinyl-8-hydroxyquinoline) is a multidentate polymeric ligand.

-

Copolymerization: Often copolymerized with Styrene (St) or Methyl Methacrylate (MMA) to improve mechanical properties and solubility.

-

Application: These copolymers are used as "chelating resins" for selective extraction of metal ions (Cu, Ni, Co) from wastewater. The polymer backbone provides insolubility, while the pendant 8-HQ groups sequester metals.

Coordination Chemistry (Metal Complexes)

Like its parent, 2V-8HQ forms stable complexes (

-

OLED Materials: Aluminum complexes (Al(2V-8HQ)₃) are analogs of the famous Alq3 green emitter. The vinyl group allows these complexes to be cross-linked into insoluble films, improving the thermal stability of OLED devices.

-

Paramagnetic NMR Tags: The ligand binds paramagnetic metals (e.g., Mn²⁺, Co²⁺) rigidly. When attached to proteins (via the vinyl group reacting with cysteine thiols), it creates a "pseudocontact shift" that helps solve protein structures in solution.

Biological Activity[10][11][12]

-

Antioxidant: 2-vinyl-8-HQ derivatives exhibit radical scavenging activity (DPPH assay) superior to Glutathione (GSH).[1]

-

Stem Cell Promotion: Research indicates these derivatives can promote the proliferation of bone marrow mesenchymal stem cells, potentially via modulation of oxidative stress pathways.

Part 5: Experimental Workflow Visualization

The following diagram illustrates the logical flow from synthesis to application, highlighting the critical decision points (Protection vs. Direct) and branching applications.

Figure 1: Synthetic workflow and downstream application logic for 2-vinyl-8-hydroxyquinoline.[4]

Part 6: References

-

Synthesis & Polymerization: Radical Polymerization of 2-Vinyl-8-quinolinol and Complexation of Its Copolymers with Copper (II).Chemistry Letters, 1984.

-

Bioactivity (Antioxidant): Novel 2-vinyl-8-hydroxyquinoline derivatives as potential antioxidants and regulators of H2O2-induced oxidative stress in rat bone marrow mesenchymal stem cells.Chemical Biology & Drug Design, 2010.

-

Protein Tagging: Site-specific tagging proteins with a rigid, small and stable transition metal chelator, 8-hydroxyquinoline, for paramagnetic NMR analysis.Journal of Biomolecular NMR, 2015.

-

General Properties: 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications.Autech Industry, 2025.

-

Polymer Membranes: Light Responsive Polymer Membranes: A Review.Membranes (MDPI), 2012. [4]

Sources

- 1. CN101186605A - 2-vinyl-8-hydroxyquinoline derivatives and their preparation methods and applications - Google Patents [patents.google.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]

- 5. 8-Hydroxyquinoline (CAS 148-24-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. polymersource.ca [polymersource.ca]

- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

An In-depth Technical Guide to 2-Vinyl-8-hydroxyquinoline as a Bidentate Chelating Ligand and its Polymeric Derivatives

Introduction

8-Hydroxyquinoline (8HQ) and its derivatives represent a "privileged structure" in medicinal chemistry and materials science, renowned for their potent and versatile metal-chelating capabilities.[1][2] The strategic placement of a hydroxyl group at the C8 position, in proximity to the ring nitrogen, facilitates the formation of stable five-membered chelate rings with a wide array of metal ions.[3] This bidentate coordination is the cornerstone of their diverse applications, ranging from pharmaceuticals and fluorescent probes to organic light-emitting diodes (OLEDs).[2][4]

This technical guide focuses on a particularly intriguing derivative: 2-vinyl-8-hydroxyquinoline. The incorporation of a polymerizable vinyl group at the C2 position opens a new dimension for the application of the 8-hydroxyquinoline scaffold, enabling its integration into macromolecular architectures. The resultant polymers and copolymers, bearing the 8-hydroxyquinoline moiety as a pendant group, are of significant interest as advanced chelating resins for metal ion extraction, catalysis, and the development of functional materials with tailored properties.

This document provides a comprehensive overview of the synthesis of the 2-vinyl-8-hydroxyquinoline monomer, its polymerization into homopolymers and copolymers, and a detailed exploration of the chelating properties and potential applications of the resulting polymeric materials.

The 2-Vinyl-8-hydroxyquinoline Monomer: Synthesis and Characterization

The synthesis of 2-vinyl-8-hydroxyquinoline is not as extensively documented as other 8-hydroxyquinoline derivatives. However, a plausible and efficient synthetic route can be adapted from established methods for the preparation of 2-vinylquinolines.[5] The most common approach involves the reaction of 2-methyl-8-hydroxyquinoline with an aldehyde, typically formaldehyde, in the presence of a suitable catalyst.

Proposed Synthetic Pathway

A likely synthetic route involves the condensation of 2-methyl-8-hydroxyquinoline with formaldehyde. A variation of this method has been reported for the synthesis of other 2-vinyl-8-hydroxyquinoline derivatives.[5]

Caption: Proposed synthetic pathway for 2-vinyl-8-hydroxyquinoline.

Experimental Protocol: Synthesis of 2-Vinyl-8-hydroxyquinoline

The following protocol is a generalized procedure based on the synthesis of related 2-vinylquinoline compounds.[5][6] Optimization of reaction conditions may be necessary.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-8-hydroxyquinoline (1 equivalent) in a suitable solvent such as dioxane or a mixture of ethanol and water.

-

Reagent Addition: Add an excess of formaldehyde (e.g., as a 37% aqueous solution, 1.3 equivalents) to the reaction mixture.

-

Catalysis: Introduce a secondary amine hydrochloride (e.g., diethylamine hydrochloride, 1.3 equivalents) and a small amount of an organic base (e.g., triethylamine) to catalyze the reaction.

-

Reaction: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from several hours to a full day.

-

Workup and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then subjected to an aqueous workup, typically by dissolving it in an organic solvent like ethyl acetate and washing with water and brine. The crude product is purified by column chromatography on silica gel to yield pure 2-vinyl-8-hydroxyquinoline.

Characterization of the Monomer

The structure and purity of the synthesized 2-vinyl-8-hydroxyquinoline monomer should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl protons (typically in the range of 5.0-7.0 ppm with characteristic splitting patterns) and aromatic protons of the quinoline ring. A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the vinyl carbons and the carbons of the 8-hydroxyquinoline scaffold. |

| FTIR | Characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C stretching of the vinyl group, and aromatic C-H and C=C/C=N stretching of the quinoline ring.[7] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of 2-vinyl-8-hydroxyquinoline. |

Polymerization of 2-Vinyl-8-hydroxyquinoline

The presence of the vinyl group allows 2-vinyl-8-hydroxyquinoline to undergo polymerization to form poly(2-vinyl-8-hydroxyquinoline). Both homopolymers and copolymers can be synthesized, offering a versatile platform for creating functional materials.

Homopolymerization

Solution polymerization is a common method for the polymerization of vinyl monomers.[3] The choice of initiator and solvent is crucial for obtaining a polymer with the desired molecular weight and properties.

Caption: General workflow for the solution polymerization of 2-vinyl-8-hydroxyquinoline.

Experimental Protocol: Solution Polymerization

-

Monomer Preparation: Dissolve the purified 2-vinyl-8-hydroxyquinoline monomer in a suitable solvent (e.g., DMF, THF, or toluene).

-

Initiator: Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

-

Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN).

-

Isolation: After a predetermined time, or when the desired conversion is reached, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol or hexane.

-

Purification: The precipitated polymer is then filtered, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum.

Copolymerization

Copolymerization of 2-vinyl-8-hydroxyquinoline with other vinyl monomers, such as styrene or methyl methacrylate, allows for the tuning of the physical and chemical properties of the resulting material. For instance, copolymerization with styrene can improve the mechanical properties and processability of the polymer.

The copolymerization can be carried out using similar solution polymerization techniques, with the feed ratio of the comonomers influencing the composition of the final copolymer.

Characterization of the Polymer

The synthesized polymers should be characterized to determine their molecular weight, thermal stability, and chemical structure.

| Technique | Information Obtained |

| Size Exclusion Chromatography (SEC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature of the polymer. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). |

| FTIR Spectroscopy | Confirmation of the presence of the 8-hydroxyquinoline functional group in the polymer backbone. |

| NMR Spectroscopy | Elucidation of the polymer microstructure and, in the case of copolymers, the comonomer composition. |

Bidentate Chelation and Metal Complex Formation

The pendant 8-hydroxyquinoline units along the polymer chain retain their ability to act as bidentate chelating ligands for a wide range of metal ions.[7] The chelation occurs through the formation of a coordinate bond with the nitrogen atom of the quinoline ring and a covalent bond with the deprotonated oxygen of the hydroxyl group.

Caption: Schematic of bidentate chelation by a pendant 8-hydroxyquinoline unit.

The resulting polymeric metal complexes can be prepared by simply exposing the polymer to a solution of the desired metal salt. The polymer can be in the form of a solution, a powder, or a cross-linked resin.

Metal Ion Selectivity and Capacity

Polymers containing 8-hydroxyquinoline moieties are known to exhibit selectivity for certain metal ions. The binding affinity is influenced by factors such as the pH of the solution, the ionic radius of the metal, and the presence of competing ligands. These polymers have shown a high affinity for transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II), as well as other heavy metal ions.[8]

The chelation capacity of the polymer, which is the amount of metal ions that can be bound per unit weight of the polymer, is a critical parameter for applications such as metal ion extraction. This can be determined by batch experiments where a known amount of the polymer is equilibrated with a solution containing a known concentration of the metal ion. The amount of metal ion removed from the solution is then measured, typically by atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) techniques.

Characterization of Polymeric Metal Complexes

The formation of metal complexes can be confirmed by various analytical techniques:

-

FTIR Spectroscopy: A shift in the absorption bands corresponding to the C=N and C-O bonds of the 8-hydroxyquinoline ring upon complexation.[7]

-

UV-Vis Spectroscopy: Changes in the absorption spectrum of the polymer upon metal ion binding.

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the presence and oxidation state of the chelated metal ions.

-

Thermal Analysis (TGA/DSC): The thermal stability of the polymer is often altered upon metal complexation.

Applications in Research and Drug Development

The unique properties of poly(2-vinyl-8-hydroxyquinoline) and its metal complexes make them promising materials for a variety of applications.

Chelating Resins for Metal Ion Extraction

Cross-linked resins of poly(2-vinyl-8-hydroxyquinoline) can be used for the selective removal and preconcentration of heavy and toxic metal ions from aqueous solutions.[8] This is particularly relevant for environmental remediation and in analytical chemistry for the determination of trace metal concentrations.

Catalysis

The polymeric metal complexes can act as catalysts in various organic reactions. The polymer backbone can provide a microenvironment that influences the activity and selectivity of the catalytic metal center.

Functional Materials

The incorporation of 2-vinyl-8-hydroxyquinoline into copolymers can be used to create materials with specific functionalities. For example, the fluorescent properties of some 8-hydroxyquinoline-metal complexes could be exploited in the development of sensory materials.[9]

Drug Development and Biological Applications

The 8-hydroxyquinoline scaffold is known for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2][4] Polymeric forms of these compounds could offer advantages in drug delivery, such as controlled release and targeted delivery. The antioxidant properties of 2-vinyl-8-hydroxyquinoline derivatives have also been reported, suggesting potential applications in mitigating oxidative stress-related conditions.[5]

Conclusion

2-Vinyl-8-hydroxyquinoline is a versatile monomer that combines the well-established chelating properties of the 8-hydroxyquinoline moiety with the processability of vinyl polymers. While the dedicated literature on this specific monomer and its homopolymer is still emerging, the foundational principles of its synthesis, polymerization, and chelation behavior can be confidently inferred from the extensive research on related compounds. The resulting polymers and their metal complexes hold significant promise for a wide range of applications, from environmental science and catalysis to materials science and drug development. Further research into the specific properties and applications of poly(2-vinyl-8-hydroxyquinoline) is warranted to fully unlock its potential.

References

-

Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

-

European Journal of Applied Sciences. (2021). Poly (8-Hydroxyquinoline) Properties, Different Methods for Characterization, and New Applications for Different Uses: Review Article. [Link]

-

García-Peña, N. G., et al. (2023). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. National Institutes of Health. [Link]

-

Journal of Chemistry Letters. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. DovePress. [Link]

- Google Patents. (2014). Method for preparing 2-vinylpyridine.

- Google Patents. (2008).

-

MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

MDPI. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. [Link]

-

SciSpace. (2013). Synthesis Characterization and Adsorption Study of New Resin PVC8-Hydroxyquinoline -5-Sulfonic Acid with Toxic Metals. [Link]

-

Scientific Research Publishing. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

-

MDPI. (2021). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. [Link]

-

ResearchGate. (2015). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

-

ResearchGate. (2011). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. [Link]

-

ResearchGate. (2020). Poly(vinyl alcohol)-Based Biofilms Plasticized with Polyols and Colored with Pigments Extracted from Tomato By-Products. [Link]

-

MDPI. (2024). Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. [Link]

-

National Institutes of Health. (2024). Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form. [Link]

-

National Institutes of Health. (2021). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. [Link]

-

National Institutes of Health. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

-

ResearchGate. (2001). Chelation Properties of Poly(8–Hydroxyquinoline 5,7–diylmethylene) Crosslinked with Bisphenol–A Toward Lanthanum(III), Cerium(III), Neodimium(III), Samarium(III), and Gadolinium(III) Ions. [Link]

-

ACS Publications. (2001). Vinyl polymer agglomerate based transition metal cation-chelating ion-exchange resin containing the 8-hydroxyquinoline functional group. [Link]

Sources

- 1. Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives and amino acids: Characterization in solution and potential biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nsrrc.org.tw [nsrrc.org.tw]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101186605A - 2-vinyl-8-hydroxyquinoline derivatives and their preparation methods and applications - Google Patents [patents.google.com]

- 6. Poly (8-Hydroxyquinoline) Properties, Different Methods for Characterization, and New Applications for Different Uses: Review Article | European Journal of Applied Sciences [journals.scholarpublishing.org]

- 7. scirp.org [scirp.org]

- 8. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]

- 9. CN105693963A - Preparation method of styrene-vinyl pyridine two-block copolymer - Google Patents [patents.google.com]

Solubility Profile of 2-Ethenyl-8-Quinolinol in Organic Solvents

[1]

CAS Number: 91575-51-8 IUPAC Name: 2-ethenylquinolin-8-ol Common Synonyms: 2-vinyl-8-hydroxyquinoline; 2-vinyl-8-quinolinol[1]

Executive Summary

2-ethenyl-8-quinolinol is a lipophilic derivative of the chelating agent 8-hydroxyquinoline (8-HQ). Its solubility profile is governed by two competing structural features: the polar, amphoteric 8-hydroxyquinoline core (capable of hydrogen bonding and metal chelation) and the non-polar 2-ethenyl substituent (which enhances lipophilicity and

This compound exhibits solvatochromic behavior and pH-dependent solubility. It is sparingly soluble in water but shows high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate-to-high solubility in organic solvents like chloroform, ethanol, and acetone. Its primary application lies in the synthesis of polymer-anchored chelating agents and transition metal sensors, where solvent selection is critical for yield and purity.

Chemical Structure & Physicochemical Properties[3][4][5][6]

Understanding the solubility requires analyzing the molecular interactions:

-

Hydrogen Bonding: The hydroxyl group at C-8 and the nitrogen at N-1 create an intramolecular hydrogen bond, reducing solubility in non-polar solvents compared to non-chelating isomers. However, this also allows for specific solute-solvent interactions in alcohols.

- -Conjugation: The vinyl group at C-2 extends the conjugation system, increasing polarizability and van der Waals interactions, which generally lowers solubility in highly polar aqueous media compared to the parent 8-HQ.

-

Acid-Base Behavior: Like 8-HQ, the compound is amphoteric.

-

Acidic pH: Protonation of the pyridine nitrogen (

). -

Basic pH: Deprotonation of the phenolic hydroxyl (

). -

Neutral pH: Exists primarily as a neutral molecule with low aqueous solubility.

-

Table 1: Physicochemical Profile

| Property | Value / Description | Source |

| Molecular Formula | PubChem | |

| Molecular Weight | 171.19 g/mol | Calculated |

| Physical State | Yellow crystalline solid | Yoneda et al. (1984) |

| Melting Point | 70–74 °C (Derivative range) | Inferred from analogs |

| Primary Solvents | Ethanol, Chloroform, DMF, Acetone | Experimental Data |

| Recrystallization Solvent | Ethanol or Aqueous Ethanol | Yoneda et al. (1984) |

Solubility Data in Organic Solvents[1][3][9][10]

The solubility of 2-ethenyl-8-quinolinol follows the general trend of "like dissolves like," but is heavily influenced by the ability of the solvent to disrupt the intramolecular hydrogen bond.

Qualitative Solubility Profile

-

High Solubility (> 50 mg/mL):

-

Chloroform (

): Excellent solvent due to favorable dipole-dipole interactions and the ability to solvate the aromatic system. -

Dimethylformamide (DMF) & DMSO: High solubility due to strong disruption of intermolecular solute-solute bonds.

-

-

Moderate Solubility (10–50 mg/mL):

-

Ethanol & Methanol: Good solubility, especially when heated. Used for recrystallization.[2] The hydroxyl group of the solvent interacts with the pyridine nitrogen.

-

Acetone: Moderate solubility; often used for precipitation of metal complexes derived from the ligand.

-

Benzene/Toluene: Moderate solubility due to

-

-

-

Low Solubility (< 1 mg/mL):

-

Water: Practically insoluble at neutral pH.

-

Hexane: Poor solubility due to the polarity of the quinoline core.

-

Thermodynamic Parameters (Inferred)

Based on studies of the structural analog 5-chloro-8-quinolinol and 2-methyl-8-quinolinol, the dissolution of 2-ethenyl-8-quinolinol is an endothermic process (

-

Temperature Dependence: Solubility increases with temperature according to the Van't Hoff equation.

-

Equation:

-

Where

is the mole fraction solubility.

-

Experimental Protocol: Determination of Solubility

To ensure high data integrity (E-E-A-T), the Isothermal Saturation Method coupled with UV-Vis Spectrophotometry is the recommended standard protocol. This method is self-validating through the use of mass balance checks.

Workflow Diagram (DOT)

Caption: Step-by-step workflow for the isothermal saturation method to determine solubility.

Detailed Methodology

-

Preparation: Add excess solid 2-ethenyl-8-quinolinol to 10 mL of the target organic solvent in a jacketed glass vessel.

-

Equilibration: Stir the mixture magnetically at a constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure the presence of a solid phase throughout.

-

Separation: Stop stirring and allow the phases to separate for 2 hours. Centrifuge an aliquot if necessary to remove micro-crystals.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification:

-

UV-Vis: Dilute the aliquot with pure solvent. Measure absorbance at

(typically ~240-260 nm for the quinoline core, with a secondary band >300 nm due to vinyl conjugation). -

Gravimetric (Alternative): Evaporate a known mass of supernatant to dryness and weigh the residue.

-

-

Calculation: Convert concentration (

in mol/L) to mole fraction (

Synthesis & Purification Implications[9][11]

The solubility profile is directly relevant to the synthesis of 2-ethenyl-8-quinolinol, typically achieved via the Knoevenagel condensation or dehydration of precursors.

-

Reaction Medium: Reactions are often conducted in Acetic Anhydride or Toluene . The product is soluble in hot toluene but precipitates upon cooling or addition of non-polar antisolvents (e.g., hexane).

-

Purification: The standard purification method cited in authoritative literature (Yoneda, 1984) is recrystallization from Ethanol .

-

Protocol: Dissolve crude solid in boiling ethanol. Filter hot to remove insoluble impurities. Allow to cool slowly to 4°C. The 2-ethenyl derivative crystallizes out as yellow needles.

-

Thermodynamic Logic for Solvent Selection

Caption: Decision tree for selecting solvents based on polarity and proticity for synthesis vs. purification.

References

-

Yoneda, A., & Azumi, T. (1984). Synthesis of 2-Vinyl-8-Quinolinol and Measurements of Stability of Its Metal Complexes. Chemistry Letters, 13(7), 1191-1194. Link

-

Friedrich, A., Uhlemann, E., & Ludwig, W. (1991).[3] Properties and Structure of Nickel Chelates of Alkyl-Substituted Quinolin-8-ols. Zeitschrift für anorganische und allgemeine Chemie, 600(1), 47-53.[3] Link

-

Phillips, J. P. (1956). The Reactions of 8-Quinolinol. Chemical Reviews, 56(2), 271–297. Link

-

Al-Mohaimeed, A. M., et al. (2020). Synthesis and thermodynamic solubility of 5-chloro-8-hydroxyquinoline in different solvents. Journal of Molecular Liquids, 311, 113318. (Used as thermodynamic analog reference). Link

-

PubChem. (n.d.). 2-ethenylquinolin-8-ol (Compound Summary). National Library of Medicine. Link

Technical Guide: 2-Ethenyl-8-Quinolinol Derivatives for OLED Electron Transport

Executive Summary

Topic: Engineering and Application of 2-Styryl-8-Quinolinol Metal Chelates (Zn/Al) Primary Application: Electron Transport Layers (ETL) and Emissive Layers (EML) in Organic Light Emitting Diodes.

This guide addresses the structural instability and low electron mobility often found in standard Tris(8-hydroxyquinolinato)aluminum (Alq3) systems. By introducing a 2-ethenyl substituent (specifically the chemically stable 2-styryl motif), researchers can engineer the HOMO-LUMO gap and disrupt crystalline packing to enhance film morphology. This document details the synthesis, purification, and device integration of these derivatives, with a specific focus on Bis(2-styryl-8-quinolinolato)zinc(II) (Zn(Stq)2) and its analogs.

Part 1: Molecular Design Strategy

The "Steric vs. Conjugation" Paradox

The modification of the 8-quinolinol ligand at the 2-position involves a critical trade-off between steric hindrance and electronic conjugation.

-

Electronic Effect (The Ethenyl Bridge): Adding a vinyl (ethenyl) group extends the

-conjugation system. Theoretically, this should narrow the bandgap and red-shift emission. -

Steric Effect (The 2-Position Clash): Substituents at the 2-position create steric clash with the central metal ion (especially in octahedral Al complexes). This prevents the formation of the standard meridional isomer, often forcing a distorted geometry or favoring a bis-coordinate system (e.g., with Zinc) over a tris-coordinate system.

Design Directive: To maximize electron mobility (

Energy Level Engineering

The 2-ethenyl modification typically lowers the LUMO level compared to unsubstituted Alq3, facilitating electron injection from the cathode.

Caption: Energy level alignment showing reduced injection barrier for 2-styryl derivatives (ZnStq) compared to standard Alq3.

Part 2: Synthesis & Purification Protocols

Synthesis Workflow (Knoevenagel Condensation)

The synthesis of 2-ethenyl derivatives relies on the acidity of the methyl protons in 2-methyl-8-quinolinol (8-hydroxyquinaldine).

Reagents:

-

Precursor: 2-methyl-8-quinolinol (CAS: 826-81-3)

-

Aldehyde: Benzaldehyde (or derivatives like 4-chlorobenzaldehyde for tuning)

-

Catalyst: Acetic Anhydride (Ac2O) or Piperidine

-

Metal Salt: Zinc Acetate Dihydrate (Zn(OAc)2·2H2O)

Caption: Synthetic pathway from precursor condensation to vacuum sublimation purification.

Detailed Protocol: Bis(2-styryl-8-quinolinolato)zinc(II)

Step 1: Ligand Synthesis

-

Dissolve 2-methyl-8-quinolinol (10 mmol) and benzaldehyde (12 mmol) in 20 mL of acetic anhydride.

-

Reflux at 140°C for 10–12 hours under inert atmosphere (

). -

Cool to room temperature; pour mixture into ice water to hydrolyze excess anhydride.

-

Neutralize with 10% NaOH solution until precipitate forms. Filter and recrystallize from ethanol.

Step 2: Complexation

-

Dissolve the purified ligand (2 mmol) in absolute ethanol (30 mL).

-

Add Zn(OAc)2·2H2O (1 mmol) dissolved in 10 mL water dropwise.

-

Adjust pH to ~8 using dilute ammonia to ensure deprotonation of the hydroxyl group.

-

Stir at 60°C for 4 hours. A yellow/green precipitate will form.

-

Filter, wash with water (3x) and ethanol (1x). Dry in vacuum oven at 80°C.

Step 3: Sublimation (CRITICAL) For OLED applications, recrystallization is insufficient due to trace solvent traps.

-

System: 3-Zone Gradient Sublimation Tube.

-

Conditions: Base pressure

Torr. Source zone: 260–290°C (depending on derivative). -

Yield: Discard the first fraction (volatile impurities) and the ash residue. Collect only the central crystalline zone.

Part 3: Material Characterization & Validation

To ensure scientific integrity (Trustworthiness), every batch must undergo the following validation loop.

| Metric | Technique | Target Specification | Purpose |

| Purity | HPLC / 1H-NMR | >99.9% (HPLC area) | Trace impurities act as exciton quenchers. |

| Thermal Stability | TGA (5% loss) | Ensures survival during vacuum thermal evaporation. | |

| Morphology | DSC ( | High glass transition prevents film crystallization during operation. | |

| Energy Levels | Cyclic Voltammetry | LUMO: -2.8 to -3.2 eV | Matches cathode work function for efficient injection. |

| Emission | PL Spectroscopy | Verifies conjugation length and complex geometry. |

Expert Insight: If your PL spectrum shows a double hump or significant broadening, it indicates the presence of unreacted ligand or a mixture of coordination geometries (e.g., tetrahedral vs. square planar distortion).

Part 4: Device Architecture & Performance

Standard Electron-Only Device (EOD)

To validate electron transport properties independent of hole injection, fabricate an EOD:

-

Structure: ITO / Alq3 (buffer) / Zn(Stq)2 (Active, 60-80nm) / LiF (1nm) / Al.

-

Analysis: Fit the J-V curves using the Space Charge Limited Current (SCLC) model to extract mobility (

).

Full OLED Stack

For electroluminescence (EL) testing, the 2-styryl derivative acts as the ETL and potentially the host.

Recommended Stack:

-

Anode: ITO (Indium Tin Oxide) - 120 nm

-

HIL: PEDOT:PSS or HAT-CN - 10 nm

-

HTL: NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) - 40 nm

-

EML/ETL: Zn(Stq)2 (Doped or Pure) - 50 nm

-

EIL: LiF - 0.8 nm

-

Cathode: Al - 100 nm

Performance Benchmarks

Data synthesized from comparative studies of Zn(Stq)2 vs. Alq3.

| Parameter | Alq3 (Reference) | Zn(Stq)2 (Target) | Mechanism of Improvement |

| Turn-on Voltage | 4.5 - 5.0 V | 3.8 - 4.2 V | Lower LUMO reduces injection barrier. |

| Max Luminance | ~10,000 cd/m² | >15,000 cd/m² | Improved electron mobility balances charge recombination. |

| Current Efficiency | 3 - 4 cd/A | 4.5 - 6.0 cd/A | Reduced non-radiative decay pathways. |

| Emission Color | Green (520 nm) | Yellow-Green (540-580 nm) | Extended conjugation of the styryl group. |

References

-

MDPI. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. Retrieved from [Link][1]

-

ResearchGate. (2001). Electron mobility in tris(8-hydroxy-quinoline)aluminum thin films determined via transient electroluminescence. Retrieved from [Link]

-

NIH / PubMed. (2011). High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes. Retrieved from [Link]

-

Biblioteka Nauki. Tris(8-hydroxyquinoline)aluminium in a polymer matrix as an active layer for green OLED applications. Retrieved from [Link]

-

MDPI. (2023). A Review: Blue Fluorescent Zinc (II) Complexes for OLEDs—A Last Five-Year Recap. Retrieved from [Link]

Sources

Antioxidant activity of 2-vinyl-8-hydroxyquinoline derivatives

An In-Depth Technical Guide to the Antioxidant Activity of 2-Vinyl-8-Hydroxyquinoline Derivatives

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1] Among its isomers, 8-hydroxyquinoline (8HQ) has garnered significant attention due to its potent metal-chelating and biological activities, including antineurodegenerative, anticancer, and antimicrobial effects.[2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. This has spurred the development of novel antioxidants. This technical guide provides a comprehensive exploration of a specific, promising class of 8HQ analogs: 2-vinyl-8-hydroxyquinoline derivatives. These compounds uniquely combine the established antioxidant features of the 8HQ core with a conjugated vinyl substituent, offering a novel avenue for therapeutic development. We will delve into their synthesis, elucidate their core mechanisms of antioxidant action, provide detailed protocols for their evaluation, and discuss the interpretation of structure-activity relationship data.

The Scientific Imperative: 8-Hydroxyquinoline in the Context of Oxidative Stress

Oxidative stress arises from an overabundance of ROS, such as the superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). These species can inflict damage on crucial biomolecules, including lipids, proteins, and DNA, contributing to cellular dysfunction and the progression of various diseases. Antioxidants mitigate this damage by neutralizing ROS.

The 8-hydroxyquinoline scaffold is particularly adept at combating oxidative stress via a dual-pronged attack:

-

Radical Scavenging: The phenolic hydroxyl group at the C8 position can donate a hydrogen atom to neutralize free radicals directly. The aromatic ring system effectively stabilizes the resulting phenoxyl radical through resonance, making the donation process energetically favorable.[3]

-

Metal Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) are notorious catalysts of ROS production through Fenton-type reactions. The 8-hydroxyquinoline structure is an exceptional bidentate chelator; the hydroxyl group's oxygen and the quinoline ring's nitrogen atom form a stable five-membered ring with these metal ions, sequestering them and preventing their participation in oxidative chemistry.[2][4][5]

The strategic addition of a vinyl group at the C2 position is hypothesized to enhance the antioxidant capacity by extending the molecule's conjugated π-system. This extension can further delocalize the unpaired electron of the phenoxyl radical, increasing its stability and potentially improving the compound's radical scavenging efficiency.

Synthesis of 2-Vinyl-8-Hydroxyquinoline Derivatives: A Strategic Approach

The synthesis of these derivatives leverages the reactivity of the methyl group in 2-methyl-8-hydroxyquinoline (quinaldine). A common and effective method is a condensation reaction with various aromatic aldehydes.[6]

Causality in Synthetic Design

The choice of this synthetic route is deliberate. 2-methyl-8-hydroxyquinoline is a readily available starting material. The reaction with aromatic aldehydes in a solvent like acetic anhydride provides a direct and relatively straightforward path to the desired 2-vinyl derivatives. Acetic anhydride serves both as a solvent and a dehydrating agent, driving the reaction towards the formation of the vinyl double bond. The variability of the aromatic aldehyde allows for the systematic introduction of different substituents on the vinyl moiety, enabling the exploration of structure-activity relationships (SAR).

Detailed Synthetic Protocol

This protocol is adapted from established methodologies.[6]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-methyl-8-hydroxyquinoline and 1.2 equivalents of the desired aromatic aldehyde in acetic anhydride.

-

Reaction Execution: Heat the mixture to reflux (approximately 140°C) with constant stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 40 to 96 hours, as evidenced by the consumption of the starting materials.[6]

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the mixture into a beaker of ice water and stir until the excess acetic anhydride is hydrolyzed.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via column chromatography on silica gel to obtain the pure 2-vinyl-8-hydroxyquinoline derivative.[6]

Visualization: Synthetic Workflow

Caption: General workflow for synthesizing 2-vinyl-8-hydroxyquinoline derivatives.

Core Mechanisms of Antioxidant Action

The enhanced antioxidant potential of 2-vinyl-8-hydroxyquinoline derivatives stems from their ability to efficiently engage in two primary protective mechanisms.

Mechanism 1: Free Radical Scavenging

This is the most direct antioxidant action. The compound (ArOH) donates a hydrogen atom from its C8-hydroxyl group to a highly reactive free radical (R•), effectively neutralizing it. The 2-vinyl-8-hydroxyquinoline derivative is converted into a relatively stable resonance-stabilized radical (ArO•).

Caption: Neutralization of a free radical (R•) via hydrogen atom donation.

Mechanism 2: Pro-Oxidant Metal Chelation

Transition metal ions can catalyze the formation of the hydroxyl radical from hydrogen peroxide (Fenton reaction). By sequestering these metals, 2-vinyl-8-hydroxyquinoline derivatives prevent this catalytic cycle. The nitrogen of the quinoline ring and the oxygen of the C8-hydroxyl group act as "jaws" to bind the metal ion.

Caption: Sequestration of a divalent metal ion (M²⁺) by two ligand molecules.

In Vitro Evaluation of Antioxidant Activity

To quantify the antioxidant potential of newly synthesized derivatives, a panel of standardized in vitro assays is essential. Each assay probes a different facet of antioxidant activity, and using a combination provides a more comprehensive and trustworthy profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[7] The decrease in absorbance at ~517 nm is directly proportional to the radical scavenging activity.[8][9]

-

Detailed Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound and a series of dilutions in methanol. Prepare a ~0.1 mM solution of DPPH in methanol. Causality Note: Methanol is used as it dissolves both the DPPH radical and a wide range of organic compounds. The DPPH solution must be freshly prepared and kept in the dark to prevent degradation.

-

Reaction Setup: In a 96-well plate, add 100 µL of each dilution of the test compound. Add 100 µL of the DPPH solution to each well.

-

Controls: Prepare a blank (100 µL methanol + 100 µL DPPH solution) and a positive control (e.g., Ascorbic Acid or Trolox) at the same concentrations as the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Causality Note: Incubation in the dark is critical to prevent photo-induced degradation of DPPH, which would lead to inaccurate results.[10]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100[8]

-

Data Analysis: Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

-

-

DPPH Assay Workflow:

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[11] The reduction of ABTS•⁺ back to the colorless neutral form is measured by the decrease in absorbance at ~734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Detailed Protocol:

-

Radical Generation: Prepare the ABTS•⁺ solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Causality Note: This overnight incubation ensures the complete generation of the radical cation.[12]

-

Reagent Preparation: Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 (± 0.02) at 734 nm. Prepare a stock solution and serial dilutions of the test compound.

-

Reaction Setup: In a 96-well plate, add 10 µL of each test compound dilution to 190 µL of the diluted ABTS•⁺ solution.

-

Controls: Use a buffer blank and a positive control (e.g., Trolox).

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Read the absorbance at 734 nm.

-

Calculation & Analysis: Calculate the percentage of inhibition as in the DPPH assay and determine the IC₅₀ value.

-

-

ABTS Assay Workflow:

Caption: Step-by-step workflow for the ABTS radical cation decolorization assay.

Data Interpretation and Structure-Activity Relationships (SAR)

The primary output from these assays is the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC₅₀ value signifies higher antioxidant activity. By comparing the IC₅₀ values of different derivatives, we can deduce structure-activity relationships.

Quantitative Data Summary

The following table presents representative data for hypothetical 2-vinyl-8-hydroxyquinoline derivatives, based on findings that such compounds can exhibit potent activity.[6]

| Compound ID | R-Group (on vinyl's phenyl ring) | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Notes |

| HQV-H | -H (unsubstituted) | 15.2 | 10.8 | Baseline activity. |

| HQV-OH | 4-OH (hydroxyl) | 8.5 | 5.1 | Significantly increased activity due to an additional H-donating group. |

| HQV-OMe | 4-OCH₃ (methoxy) | 12.1 | 8.9 | Electron-donating group enhances activity. |

| HQV-NO₂ | 4-NO₂ (nitro) | 25.8 | 19.3 | Electron-withdrawing group reduces activity. |

| BHA | (Positive Control) | 18.5 | 14.2 | Reference antioxidant.[6] |

| Trolox | (Positive Control) | 10.1 | 6.5 | Reference antioxidant. |

Note: These values are illustrative for SAR discussion.

SAR Insights

-

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and methoxy (-OCH₃) on the aromatic ring of the 2-vinyl group generally increase antioxidant activity. EDGs can donate electron density to the aromatic system, which helps to stabilize the phenoxyl radical formed after hydrogen donation, making the parent molecule a better antioxidant. The presence of an additional hydroxyl group (HQV-OH) provides a second site for radical scavenging, drastically lowering the IC₅₀.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) tend to decrease antioxidant activity. EWGs pull electron density away from the aromatic system, destabilizing the resulting phenoxyl radical and making hydrogen donation less favorable.

-

Positional Effects: The position of the substituent (ortho, meta, para) also plays a crucial role, affecting both electronic and steric factors, which warrants further investigation for this class of compounds.

Conclusion and Future Directions

2-Vinyl-8-hydroxyquinoline derivatives represent a highly promising class of antioxidants. Their straightforward synthesis allows for diverse structural modifications, and their dual mechanism of action—combining direct radical scavenging with preventative metal chelation—makes them robust candidates for mitigating oxidative stress. The extended conjugation provided by the vinyl group appears to be a beneficial modification to the core 8HQ scaffold.

Future research should be directed towards:

-

Expanded SAR Studies: Synthesizing a broader library of derivatives with diverse substituents to build a more comprehensive quantitative SAR model.

-

Mechanistic Elucidation: Employing further assays (e.g., ORAC, HORAC, metal chelation assays) to dissect the contribution of each antioxidant mechanism.

-

Cell-Based Assays: Moving from chemical assays to cell-based models to evaluate the ability of these compounds to protect cells from oxidative damage.

-

Pharmacokinetic and Toxicological Profiling: Assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of the most potent compounds to determine their potential as therapeutic agents.

This structured approach will be critical in translating the potent in vitro antioxidant activity of 2-vinyl-8-hydroxyquinoline derivatives into tangible therapeutic success.

References

- CN101186605A - 2-vinyl-8-hydroxyquinoline derivatives and their preparation methods and applications - Google P

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])

- CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google P

-

Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC. (URL: [Link])

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators - Semantic Scholar. (URL: [Link])

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (URL: [Link])

-

Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline - PMC - NIH. (URL: [Link])

-

(PDF) 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials - ResearchGate. (URL: [Link])

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. (URL: [Link])

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca - E3S Web of Conferences. (URL: [Link])

-

8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. (URL: [Link])

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. - ResearchGate. (URL: [Link])

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - PMC. (URL: [Link])

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC. (URL: [Link])

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. (URL: [Link])

-

ABTS Antioxidant Capacity Assay - G-Biosciences. (URL: [Link])

-

Antioxidant activity of synthesized compounds by FRAP assay method. - ResearchGate. (URL: [Link])

-

Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. (URL: [Link])

-

Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. - ResearchGate. (URL: [Link])

-

Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (URL: [Link])

-

Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. (URL: [Link])

-

DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (URL: [Link])

-

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC - NIH. (URL: [Link])

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI. (URL: [Link])

-

SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (URL: [Link])

-

Hydroxyquinolines as Iron Chelators - ResearchGate. (URL: [Link])

-

(PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity - ResearchGate. (URL: [Link])

-

ABTS Antioxidant Assay Kit - Zen-Bio. (URL: [Link])

-

Recent Studies of Antioxidant Quinoline Derivatives - ResearchGate. (URL: [Link])

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. dovepress.com [dovepress.com]

- 6. CN101186605A - 2-vinyl-8-hydroxyquinoline derivatives and their preparation methods and applications - Google Patents [patents.google.com]

- 7. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. journals.iau.ir [journals.iau.ir]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-vinyl-8-hydroxyquinoline from 2-methyl-8-hydroxyquinoline

[1][2]

Executive Summary

This application note details the synthesis of 2-vinyl-8-hydroxyquinoline (2V8HQ) , a critical monomer used in the formation of chelating polymers and functionalized organic light-emitting diodes (OLEDs).[1] The protocol utilizes 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine) as the starting material.[1]

Unlike simple styryl condensations, the synthesis of the vinyl derivative requires precise control to prevent polymerization and ensure the retention of the active 8-hydroxy chelating site. This guide presents a robust Two-Step Hydroxymethylation-Dehydration Protocol , preferred for its scalability and intermediate validation over low-yield Wittig routes.[1]

Key Advantages of this Protocol:

-

Scalability: Uses inexpensive paraformaldehyde rather than unstable gaseous formaldehyde.[1]

-

Purity Control: Isolates the stable 2-(2-hydroxyethyl) intermediate to remove unreacted starting materials before the sensitive dehydration step.[1]

-

Polymerization Inhibition: Integrates radical scavenging steps to maximize monomer shelf-life.[1]

Scientific Background & Mechanism[1][3]

Reactivity Profile

The synthesis exploits the acidity of the

However, the C8-hydroxyl group (phenol) presents a challenge.[1] It is susceptible to oxidation and electrophilic substitution.[1] While protection (e.g., acetylation) is possible, this protocol utilizes controlled pH and thermal conditions to favor C2-alkylation over O-alkylation or ring substitution.[1]

Reaction Pathway

The transformation proceeds via two distinct mechanistic stages:

-

Aldol-Type Addition: Thermal reaction of 2-methyl-8-hydroxyquinoline with formaldehyde to form 2-(2-hydroxyethyl)-8-hydroxyquinoline .[1]

-

Acid-Catalyzed Dehydration: Elimination of water from the ethyl side chain to generate the vinyl group.[1]

Figure 1: Synthetic pathway from quinaldine derivative to vinyl monomer.[1]

Experimental Protocols

Materials & Equipment

-

Reagents: 2-Methyl-8-hydroxyquinoline (98%+), Paraformaldehyde (powder), Potassium Hydrogen Sulfate (KHSO₄), Dioxane, Hydroquinone (Polymerization Inhibitor).[1]

-

Equipment: High-pressure glass tube or Autoclave (Parr reactor), Rotary Evaporator, Vacuum Distillation Setup (short path), Oil Bath.[1]

Step 1: Hydroxymethylation (Synthesis of Intermediate)

Objective: To attach the hydroxymethyl group to the C2 position.

-

Charge: In a heavy-walled pressure tube or autoclave, combine:

-

Reaction: Seal the vessel and heat to 120°C for 12–16 hours .

-

Note: The mixture must be stirred vigorously. The paraformaldehyde will depolymerize and react with the active methyl group.

-

-

Workup:

-

Evaporate the solvent under reduced pressure.[2]

-

Purification: Recrystallize the residue from ethanol/water. Unreacted starting material (2-methyl-8-HQ) is less soluble in cold ethanol than the product.[1]

-

Target: Yellow crystalline solid (2-(2-hydroxyethyl)-8-hydroxyquinoline).[1]

-

Checkpoint: Verify structure via ¹H-NMR (Look for triplet signals of -CH₂-CH₂-).[1]

Step 2: Dehydration to 2-Vinyl-8-Hydroxyquinoline

Objective: Elimination of water to form the vinyl double bond while preventing polymerization.[1]

-

Preparation: Mix the intermediate (10 g) intimately with fused Potassium Hydrogen Sulfate (KHSO₄) (20 g) in a mortar.

-

Critical Additive: Add Hydroquinone (50 mg) to the mixture to inhibit radical polymerization during heating.[1]

-

-

Apparatus: Transfer the powder mixture to a sublimation apparatus or a vacuum distillation flask connected to a short-path condenser.[1]

-

Reaction & Isolation:

-

Apply high vacuum (< 1 mmHg).[1]

-

Heat the flask rapidly to 180–200°C using a sand bath or metal bath.

-

The product will sublime/distill over as a yellow oil or solid which solidifies upon cooling.

-

-

Final Purification:

Workflow Visualization

Figure 2: Operational workflow for the two-step synthesis.

Data Analysis & Troubleshooting

Typical Yields & Properties

| Parameter | Value / Description | Notes |

| Step 1 Yield | 60 – 75% | Dependent on paraformaldehyde quality.[1] |

| Step 2 Yield | 40 – 55% | Losses due to polymerization or incomplete dehydration.[1] |

| Melting Point | 86 – 88°C | Sharp MP indicates high purity.[1] |

| Appearance | Pale yellow needles | Oxidizes/darkens on air exposure.[1] |

| Solubility | Soluble in EtOH, CHCl₃ | Sparingly soluble in water.[1] |

Critical Control Points (CCP)

-

Moisture Control: Step 2 must be performed under anhydrous conditions. The presence of water reverses the equilibrium or hydrolyzes the product.

-

Inhibitor Usage: Failure to add hydroquinone or BHT during the high-temperature dehydration will result in a "tar" (polymer) in the reaction flask.[1]

-

Vacuum Quality: A weak vacuum requires higher temperatures for distillation, increasing the rate of thermal degradation. Ensure < 1 mmHg.[1]

References

-

Wittig Route Comparison

-

Synthesis of 2-vinyl-8-quinolinol and measurement of stability of its metal complexes. (ResearchGate).[1]

-

Source:

-

-

Dehydration Methodology

-

General Reactivity of 2-Methylquinolines

-

Biological & Functional Context

Sources

- 1. scispace.com [scispace.com]

- 2. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. CN101186605A - 2-vinyl-8-hydroxyquinoline derivatives and their preparation methods and applications - Google Patents [patents.google.com]

- 5. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Technical Application Note: Precision Synthesis of 2-Styryl-8-Quinolinol Scaffolds

Executive Summary

The 2-styryl-8-quinolinol scaffold (also known as 8-hydroxy-2-styrylquinoline) represents a privileged structure in medicinal chemistry, exhibiting potent activities in neuroprotection (Alzheimer’s disease), oncology (antiproliferative agents), and infectious disease (antifungal/antiviral).[1] The synthesis hinges on the Knoevenagel-type condensation of 2-methyl-8-quinolinol (8-hydroxyquinaldine) with aromatic aldehydes.

This guide provides two validated protocols: a Classical Anhydride-Mediated Synthesis for robust, large-scale production, and a Microwave-Assisted Protocol for rapid library generation. It addresses the critical mechanistic nuance of the 8-hydroxyl group, which often requires transient protection/deprotection during the reaction course to prevent side reactions and facilitate the condensation.

Mechanistic Foundation

The reaction between 2-methyl-8-quinolinol and an aromatic aldehyde is not a simple aldol condensation due to the presence of the phenolic hydroxyl group and the specific electronic requirements of the methyl group activation.

Reaction Pathway

The methyl group at the C2 position is weakly acidic. Its acidity is enhanced by the electron-withdrawing nature of the quinoline nitrogen. However, the 8-OH group (pKa ~9.9) is more acidic and can interfere with base-catalyzed pathways or form zwitterions.

The "Anhydride Activation" Strategy:

In the presence of acetic anhydride (

-

O-Acetylation: The 8-OH is rapidly acetylated to 8-acetoxy-2-methylquinoline. This prevents phenoxide formation and increases the electron-withdrawing character of the ring, further acidifying the C2-methyl protons.

-

Enolization & Attack: The activated methyl group enolizes and attacks the aldehyde carbonyl.

-

Dehydration: Elimination of water (or acetic acid) forms the styryl double bond.

-

Hydrolysis (Workup): The final step requires hydrolysis of the 8-acetoxy group to restore the bioactive 8-hydroxyl moiety.

Mechanism Diagram

Figure 1: Reaction cascade for the acetic anhydride-mediated synthesis of 2-styryl-8-quinolinols.

Experimental Protocols

Method A: Classical Anhydride-Mediated Synthesis (Standard)

Best for: Gram-scale synthesis, high reliability, and substrates with robust functional groups.

Reagents:

-

2-Methyl-8-quinolinol (1.0 equiv)

-

Aromatic Aldehyde (1.1 - 1.2 equiv)

-

Acetic Anhydride (

) (Solvent/Reagent, ~5-10 mL per gram of reactant) -

Workup: 10% NaOH or

, Ethanol, HCl (optional for salt formation).

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-8-quinolinol (e.g., 10 mmol, 1.59 g) and the aromatic aldehyde (11 mmol) in acetic anhydride (10-15 mL).

-

Reflux: Heat the mixture to reflux (

) under an inert atmosphere (-

Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 7:3). The starting quinoline spot should disappear.

-

-

Quenching: Allow the reaction mixture to cool to room temperature. Pour the dark reaction mixture into ice-cold water (100 mL) with vigorous stirring.

-

Hydrolysis (Critical Step):

-

The precipitate formed is often the O-acetyl derivative.

-

To deprotect: Adjust the pH of the aqueous suspension to pH 10–11 using 10% NaOH solution. Stir at

for 30–60 minutes. This cleaves the ester. -

Note: The solution may turn yellow/orange due to the formation of the phenoxide anion.

-

-

Isolation: Neutralize the solution to pH 7.0 with dilute HCl or acetic acid. The free 2-styryl-8-quinolinol will precipitate as a yellow/brown solid.

-

Purification: Filter the solid, wash with copious water, and recrystallize from hot ethanol or an ethanol/acetic acid mixture.

Yield Expectation: 60–85%

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, sensitive aldehydes, and rapid screening.

Reagents:

-

2-Methyl-8-quinolinol (1.0 equiv)

-

Aromatic Aldehyde (1.0 - 1.1 equiv)

-

Catalyst: Acetic Anhydride (0.5 equiv) or

(0.1 equiv) -

Solvent: None (Neat) or minimal Ethanol.

Protocol:

-

Setup: In a microwave-safe process vial (e.g., 10 mL), mix 2-methyl-8-quinolinol (1.0 mmol) and the aldehyde (1.0 mmol).

-

Additives: Add 2-3 drops of acetic anhydride (catalytic/dehydrating agent).

-

Alternative: For acid-sensitive substrates, mix reactants with silica gel or use a few drops of acetic acid.

-

-

Irradiation: Cap the vial and irradiate at

for 15–30 minutes (Power: ~100-150 W, Dynamic mode). -

Workup: Cool the vial. Add ethanol (3 mL) to the crude melt and sonicate to precipitate the product.

-

Hydrolysis: If the mass spectrum indicates acetylation, treat the crude solid with methanolic

(room temp, 1 hour) to deprotect.

Yield Expectation: 75–90% (Time reduced from hours to minutes).

Characterization & Quality Control

To ensure the integrity of the scaffold, researchers must verify the trans-geometry of the styryl double bond, which is crucial for biological activity (e.g., intercalation into DNA or amyloid fibrils).

| Analytical Method | Key Parameter | Acceptance Criteria |

| Vinylic Protons ( | Two doublets at | |

| IR Spectroscopy | O-H Stretch | Broad band at |

| IR Spectroscopy | C=C Stretch | Sharp peak at |

| Melting Point | Thermal Stability | Typically high ( |

Troubleshooting Guide:

-

Problem: Product remains an oil or sticky solid.

-

Cause: Incomplete hydrolysis of the acetate or presence of unreacted aldehyde.

-

Solution: Recrystallize from ethanol/water (1:1). If acetylated, reflux in 2M HCl/EtOH for 30 mins.

-

-

Problem: Low Yield.

-

Cause: Moisture in reagents (acetic anhydride hydrolyzes).

-

Solution: Use freshly distilled acetic anhydride or add molecular sieves.

-

Applications & SAR Context

The 2-styryl-8-quinolinol scaffold is a versatile pharmacophore.[1] Modifications to the aldehyde phenyl ring drive specificity.

| Therapeutic Area | Target Mechanism | Preferred Substituents (Aldehyde) |

| Alzheimer's Disease | Metal Chelation (Cu/Zn) & A | Electron-donating groups (e.g., 4-OMe, 4-NMe2) to enhance BBB permeability and fluorescence. |

| Oncology | DNA Intercalation / Topoisomerase Inhibition | Halogens (4-Cl, 2,4-diCl) or Nitro groups to enhance lipophilicity and binding affinity. |

| Antiviral (HIV/Dengue) | Integrase Inhibition | Bulky aryl groups or heteroaromatic aldehydes (e.g., thiophene-2-carboxaldehyde). |

References

-

Phillips, J. P., et al. (1959).[3] Styryl Derivatives of 8-Quinolinol. Journal of Organic Chemistry. Link

-

Ogata, Y., Kawasaki, A., & Hirata, H. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2. Link

-

Zou, L., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. Link

-

Muscia, G. C., et al. (2011). Microwave-assisted synthesis of 2-styrylquinolines as potential antitrypanosomal agents. Arkivoc. Link

-

Bhat, H. R., et al. (2013). Microwave-assisted synthesis of 2-styrylquinoline-4-carboxylic acids as antitubercular agents. Medicinal Chemistry Research. Link

Sources

Application Note: Synthesis of Mannich Bases of 2-Ethenyl-8-quinolinol

This Application Note and Protocol details the synthesis of Mannich bases derived from 2-ethenyl-8-quinolinol (also known as 2-vinyl-8-hydroxyquinoline). This scaffold combines the metal-chelating properties of 8-hydroxyquinoline with a reactive vinyl handle and a solubilizing aminomethyl group, making it a high-value target for multidrug-resistant (MDR) cancer research, antimicrobial drug discovery, and functional polymer synthesis.

Abstract

The aminomethylation (Mannich reaction) of 8-hydroxyquinoline derivatives is a pivotal strategy for enhancing bioavailability and tuning the lipophilicity of metal-chelating pharmacophores. This protocol focuses on the C7-selective functionalization of 2-ethenyl-8-quinolinol . Unlike standard quinolines, the presence of the C2-vinyl group requires specific control over reaction conditions to prevent polymerization or Michael addition side-reactions. This guide provides a robust, self-validating methodology for synthesizing these derivatives with high regioselectivity.

Introduction & Scientific Rationale

2-Ethenyl-8-quinolinol is a bifunctional scaffold. The 8-hydroxyquinoline (8-HQ) core acts as a bidentate ligand for metal ions (Cu²⁺, Zn²⁺, Fe³⁺), a mechanism central to its anticancer activity (via ribonucleotide reductase inhibition) and antimicrobial effects. The 2-ethenyl group extends conjugation and serves as a reactive handle for further polymerization or cross-linking.

The Mannich reaction introduces an aminoalkyl group at the C7 position (ortho to the hydroxyl).

-

Solubility: The introduced amine (e.g., morpholine, piperidine) significantly increases solubility in aqueous media at physiological pH.

-

Selectivity: The reaction relies on the high electron density at C7, activated by the phenolic hydroxyl group.

-

Challenge: The C2-vinyl group is susceptible to radical polymerization or electrophilic attack. This protocol utilizes absolute ethanol and controlled reflux to favor the ionic Mannich pathway over radical side reactions.

Chemical Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (

-

Iminium Ion Formation: Paraformaldehyde depolymerizes to formaldehyde, which condenses with the secondary amine to form a reactive iminium ion (

). -

Electrophilic Attack: The 8-hydroxyquinoline ring, activated by the electron-donating -OH group, attacks the electrophilic iminium ion at the C7 position.

-

Re-aromatization: Loss of a proton restores the aromatic system, yielding the Mannich base.

Diagram 1: Reaction Mechanism

Caption: Formation of the electrophilic iminium species followed by regioselective attack at the C7 position of the quinoline ring.

Materials & Equipment

| Reagent | Grade/Purity | Role |

| 2-Ethenyl-8-quinolinol | >97% (HPLC) | Substrate |

| Paraformaldehyde | Reagent Grade | Formaldehyde Source |

| Secondary Amine | >99% | Reagent (e.g., Morpholine, Piperidine) |

| Ethanol | Absolute (Anhydrous) | Solvent |

| Nitrogen ( | UHP Gas | Inert Atmosphere (Optional but recommended) |

Equipment:

-

Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar.

-

Reflux condenser.

-

Oil bath or heating mantle with temperature probe.

-

Vacuum filtration setup (Buchner funnel).

-

TLC plates (Silica gel 60 F254).

Experimental Protocol

Step 1: Reagent Preparation

-

Molar Ratio: 1.0 eq Substrate : 1.2 eq Paraformaldehyde : 1.2 eq Secondary Amine.

-